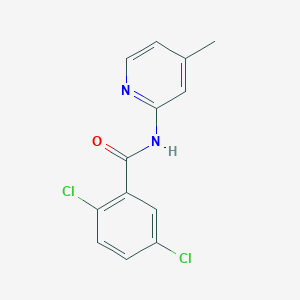
2,5-dichloro-N-(4-methylpyridin-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-dichloro-N-(4-methylpyridin-2-yl)benzamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential as an anti-cancer agent. It was originally developed as a vascular disrupting agent, but subsequent research has shown that it also has immune-stimulatory properties that could be useful in the treatment of cancer.
作用機序
The precise mechanism of action of 2,5-dichloro-N-(4-methylpyridin-2-yl)benzamide is not fully understood, but it is believed to work by activating the immune system to attack cancer cells. It does this by stimulating the production of cytokines, which are signaling molecules that help to regulate the immune response. This compound has also been shown to disrupt the blood supply to tumors, which can lead to their death.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to its immune-stimulatory properties, it has been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit the growth of new blood vessels (angiogenesis) that are necessary for tumor growth. It has also been shown to have anti-inflammatory effects.
実験室実験の利点と制限
One of the advantages of 2,5-dichloro-N-(4-methylpyridin-2-yl)benzamide as a research tool is its potency and specificity. It has been shown to have a high degree of selectivity for cancer cells, which means that it is less likely to have off-target effects on healthy cells. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are a number of potential future directions for research on 2,5-dichloro-N-(4-methylpyridin-2-yl)benzamide. One area of interest is the development of more effective delivery methods, such as nanoparticle-based formulations. Another area of interest is the identification of biomarkers that can be used to predict which patients are most likely to benefit from treatment with this compound. Finally, there is ongoing research into the potential use of this compound in combination with other anti-cancer agents, such as immune checkpoint inhibitors, to enhance its efficacy.
合成法
2,5-dichloro-N-(4-methylpyridin-2-yl)benzamide can be synthesized using a multi-step process that involves the reaction of 4-methyl-2-pyridinecarboxaldehyde with 2,5-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with ammonium acetate to yield the final product.
科学的研究の応用
2,5-dichloro-N-(4-methylpyridin-2-yl)benzamide has been the subject of numerous scientific studies, particularly in the field of oncology. In preclinical studies, it has been shown to have potent anti-tumor activity against a variety of cancer types, including melanoma, lung cancer, and breast cancer. It has also been shown to enhance the effects of radiation therapy and chemotherapy.
特性
分子式 |
C13H10Cl2N2O |
|---|---|
分子量 |
281.13 g/mol |
IUPAC名 |
2,5-dichloro-N-(4-methylpyridin-2-yl)benzamide |
InChI |
InChI=1S/C13H10Cl2N2O/c1-8-4-5-16-12(6-8)17-13(18)10-7-9(14)2-3-11(10)15/h2-7H,1H3,(H,16,17,18) |
InChIキー |
FPWYIXGHMUVEJN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1)NC(=O)C2=C(C=CC(=C2)Cl)Cl |
正規SMILES |
CC1=CC(=NC=C1)NC(=O)C2=C(C=CC(=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3,5-difluoro-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B239577.png)








